6-Aminohexanenitrile
Overview
Description
6-Aminohexanenitrile is an organic compound with the molecular formula C6H12N2 It is a colorless to pale yellow liquid with a slightly pungent odor
Mechanism of Action
Target of Action
The primary targets of 6-Aminohexanenitrile are currently unknown. This compound is a type of organic compound and it’s possible that it interacts with various biological molecules in the body
Mode of Action
This compound is a nucleophilic reagent , which means it can donate a pair of electrons to form a chemical bond. This property allows it to participate in many chemical reactions, such as nucleophilic addition and substitution reactions . The exact mode of action depends on the specific targets it interacts with, which are currently unknown.
Biochemical Pathways
Given its nucleophilic properties , it could potentially interfere with various biochemical reactions, leading to downstream effects. More research is needed to elucidate these pathways.
Pharmacokinetics
It is known to be soluble in water , which suggests it could be absorbed and distributed in the body through the bloodstream. Its metabolism and excretion pathways are currently unknown.
Result of Action
It is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract upon exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by temperature, pH, and the presence of other chemicals. It should be stored in a sealed container, away from heat sources and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminohexanenitrile can be synthesized through the partial hydrogenation of adiponitrile. The process involves the use of catalysts such as nickel on calcium oxide or nickel-iron on calcium oxide. The reaction is typically carried out under mild conditions, such as a temperature of 80°C and a pressure of 4 MPa. The reaction time is around 2 hours, and the conversion rate of adiponitrile to this compound can reach up to 87.5%, with a selectivity of 74.4% .
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis. The key steps involve the hydrogenation of adiponitrile using a suitable catalyst. The process is optimized for large-scale production to ensure high yield and purity of the final product. The catalysts used in industrial settings are often regenerated to maintain their activity and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Aminohexanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of hexanoic acid or hexanamide.
Reduction: Formation of hexylamine.
Substitution: Formation of various substituted hexanenitriles depending on the reagents used.
Scientific Research Applications
6-Aminohexanenitrile has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
6-Aminohexanenitrile can be compared with other similar compounds, such as:
6-Aminocapronitrile: Similar in structure and reactivity, used in similar applications.
Hexanenitrile: Lacks the amino group, making it less reactive in nucleophilic reactions.
Hexanoic acid: An oxidized form of this compound, used in different applications.
The uniqueness of this compound lies in its dual functional groups (amino and nitrile), which provide versatility in chemical reactions and applications.
Properties
IUPAC Name |
6-aminohexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSFJFLSXLIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062416 | |
Record name | Hexanenitrile, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Hexanenitrile, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Aminohexanenitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3350 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2432-74-8, 31196-10-8 | |
Record name | 6-Aminohexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminohexanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanenitrile, amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031196108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-AMINOHEXANENITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanenitrile, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanenitrile, amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanenitrile, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminohexanonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINOHEXANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU4NDJ80Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-AMINOHEXANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5879 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges in selectively producing 6-Aminohexanenitrile during the hydrogenation of adiponitrile?
A1: The hydrogenation of adiponitrile can lead to a mixture of products, including this compound (6-AHN) and 1,6-hexanediamine. Achieving high selectivity towards 6-AHN is crucial for its industrial applications. Research has shown that catalyst selection plays a significant role in controlling this selectivity. For instance, Ni-MgO catalysts demonstrated superior selectivity towards 6-AHN compared to commercial Raney-Ni catalysts. [] This difference in selectivity is attributed to the presence of octahedral crystallites in the Ni-MgO catalysts. []
Q2: How does potassium doping affect the catalytic activity of nickel catalysts in 6-AHN production?
A2: Studies have shown that potassium doping can significantly impact the activity and selectivity of nickel catalysts in adiponitrile hydrogenation. [] While potassium doping was found to decrease the overall conversion rate, likely due to the poisoning of active sites by potassium, it simultaneously increased the selectivity towards 6-AHN. [] This selectivity enhancement is attributed to the formation of enamine species at high potassium contents, promoting the desired reaction pathway. []
Q3: What are the structural characteristics of nickel catalysts influencing their performance in 6-AHN synthesis?
A3: Research indicates that the reducibility of nickel oxide (NiO) in catalysts is a key factor influencing catalytic activity. [] Non-stoichiometric NiO exhibits higher reducibility compared to its stoichiometric counterpart, leading to higher activity. [] Furthermore, the presence of potassium as a dopant hinders NiO reduction, influencing the overall catalytic performance. [] These findings highlight the importance of controlling the structural properties of nickel catalysts to optimize 6-AHN production.
Q4: Can carbon nanotubes be used as catalyst supports for 6-AHN production?
A4: Yes, recent research explores the use of functionalized multi-walled carbon nanotubes (MWCNTs) as support materials for nickel-based catalysts in adiponitrile hydrogenation. [] This approach aims to combine the unique properties of carbon nanotubes, such as high surface area and excellent mechanical strength, with the catalytic activity of nickel to enhance the efficiency of 6-AHN production.
Q5: Are there alternative catalysts to Raney nickel for adiponitrile hydrogenation?
A5: While Raney nickel is a widely used catalyst for adiponitrile hydrogenation, researchers are actively exploring alternative catalysts. One study investigated the use of Raney cobalt as a potential substitute. [] The study found that while Raney cobalt showed similar trends to Raney nickel in terms of the influence of reaction conditions on adiponitrile hydrogenation, it generally resulted in slightly lower yields of 1,6-hexanediamine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.